molecular formula C15H13N5O2 B11027132 2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide

2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide

Cat. No.: B11027132
M. Wt: 295.30 g/mol
InChI Key: KABFDDIZJCLDMW-UHFFFAOYSA-N
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Description

2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide: , a mouthful of a name, belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carbonitrile with N-phenylacetic acid. The reaction typically occurs under acidic conditions, leading to the formation of the target compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are critical for efficient production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole derivatives with additional oxygen atoms.

    Reduction: Reduction processes can yield reduced forms of the compound.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common Reagents and Conditions::
  • Acidic catalysts (e.g., sulfuric acid, hydrochloric acid) for condensation reactions.
  • Reducing agents (e.g., sodium borohydride) for reduction.
  • Oxidizing agents (e.g., potassium permanganate) for oxidation.

Major Products:: The primary product is the titled compound itself, but variations may arise due to different substituents or reaction conditions.

Scientific Research Applications

Chemistry::

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Imidazole derivatives often serve as catalysts in organic reactions.

Biology and Medicine::

    Drug Development: Imidazole-containing compounds have diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects.

    Enzyme Inhibition: Some imidazole derivatives act as enzyme inhibitors.

Industry::

    Fine Chemicals: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action for this specific compound depends on its context (e.g., as a drug or catalyst). Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, it’s essential to explore related imidazole derivatives to highlight its uniqueness.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

2-(7-cyano-6-methyl-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide

InChI

InChI=1S/C15H13N5O2/c1-9-11(8-16)14-18-15(22)12(20(14)19-9)7-13(21)17-10-5-3-2-4-6-10/h2-6,12H,7H2,1H3,(H,17,21)(H,18,22)

InChI Key

KABFDDIZJCLDMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C(=O)NC2=C1C#N)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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